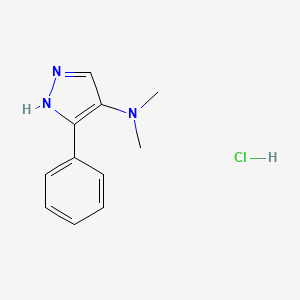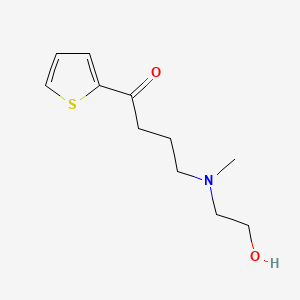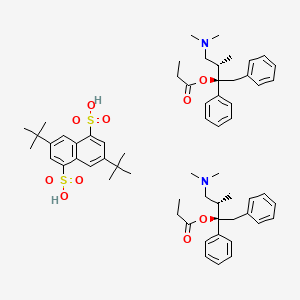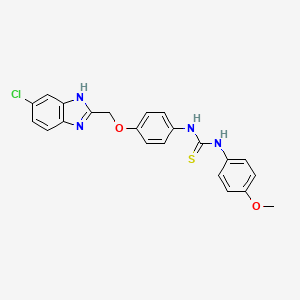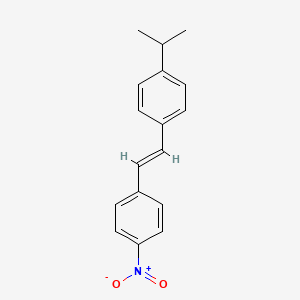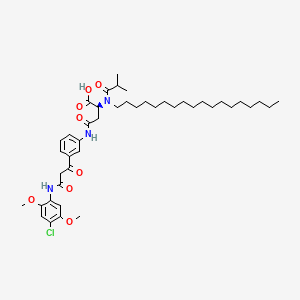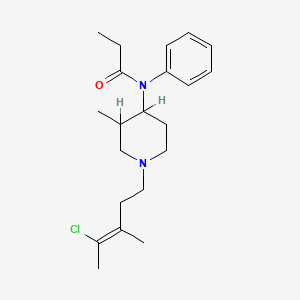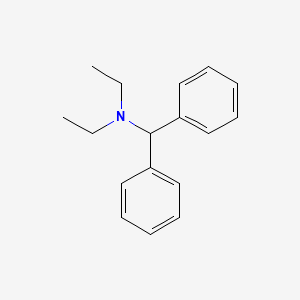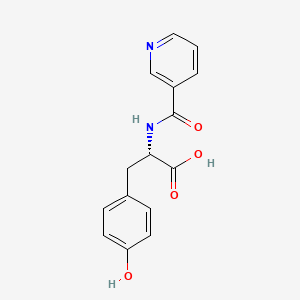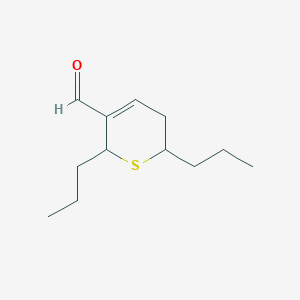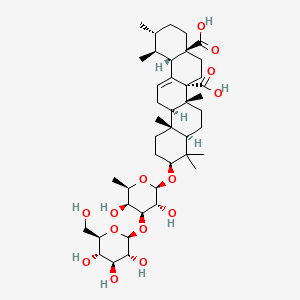
Quinovic acid glycoside 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinovic acid glycoside 2 is a naturally occurring compound found in various plant species, particularly in the Rubiaceae family. It is a triterpenoid saponin known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinovic acid glycoside 2 can be isolated from the aerial parts of plants such as Mussaenda pilosissima Valeton. The extraction process involves several steps, including solvent extraction, column chromatography, and thin-layer chromatography . The specific synthetic routes and reaction conditions for this compound are typically optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using chromatographic techniques . The final product is obtained after thorough quality control and standardization.
Analyse Des Réactions Chimiques
Types of Reactions: Quinovic acid glycoside 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace certain groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinovic acid derivatives with altered functional groups, while reduction can produce more reduced forms of the compound.
Applications De Recherche Scientifique
Quinovic acid glycoside 2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study triterpenoid saponins and their chemical properties.
Biology: Researchers investigate its role in cellular processes and its potential as a bioactive compound.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of quinovic acid glycoside 2 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, inhibiting oxidative stress, and inducing apoptosis in cancer cells . The compound’s ability to down-regulate specific receptors and reduce the migration of inflammatory cells contributes to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Quinovic acid glycoside 2 is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other quinovic acid glycosides, such as quinovic acid 28-O-β-D-glucopyranosyl ester and 3-O-α-L-rhamnopyranosylquinovic acid 28-O-β-D-glucopyranosyl ester . These compounds share similar triterpenoid structures but differ in their glycosidic linkages and biological activities.
Conclusion
This compound is a compound of significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. Its preparation methods, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
115569-78-3 |
|---|---|
Formule moléculaire |
C42H66O14 |
Poids moléculaire |
795.0 g/mol |
Nom IUPAC |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-35-32(48)33(28(44)21(3)53-35)56-34-31(47)30(46)29(45)23(18-43)54-34/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19-,20+,21-,23-,24+,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,39+,40-,41+,42-/m1/s1 |
Clé InChI |
BZXXSUZFEIFGEX-LCSOEGAZSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


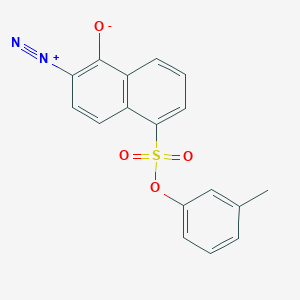
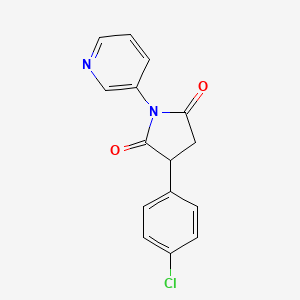
![3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186369.png)
